1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

CDK2 Inhibition Structure-Activity Relationship Kinase Selectivity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea (CAS 946234-63-5) is a synthetic small-molecule urea derivative containing a 6-methoxy-2-methylpyrimidine core linked via a 1,4-diaminophenyl bridge to a p-tolyl urea moiety (C20H21N5O2, MW 363.42 g/mol). The compound belongs to the pyrimidine-aryl urea class, a privileged scaffold in kinase inhibitor design, particularly for targeting the ATP-binding pocket of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.

Molecular Formula C20H21N5O2
Molecular Weight 363.421
CAS No. 946234-63-5
Cat. No. B2638123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
CAS946234-63-5
Molecular FormulaC20H21N5O2
Molecular Weight363.421
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
InChIInChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-20(26)25-17-10-8-15(9-11-17)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)
InChIKeyBLBQPBDOJVAJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea (CAS 946234-63-5): Structural and Pharmacophore Baseline


1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea (CAS 946234-63-5) is a synthetic small-molecule urea derivative containing a 6-methoxy-2-methylpyrimidine core linked via a 1,4-diaminophenyl bridge to a p-tolyl urea moiety (C20H21N5O2, MW 363.42 g/mol) . The compound belongs to the pyrimidine-aryl urea class, a privileged scaffold in kinase inhibitor design, particularly for targeting the ATP-binding pocket of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases . Its core pharmacophore—the 2-methyl-6-methoxypyrimidine—is known to form key hinge-region hydrogen bonds within kinase active sites, while the terminal aryl urea substituent projects into a hydrophobic pocket, offering a vector for modulating target selectivity . Understanding the precise substitution pattern is critical for procurement decisions, as minor positional isomerism or phenyl ring alterations on the urea side can significantly shift kinase inhibition profiles .

Risk of Generic Substitution for 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea (CAS 946234-63-5)


Indiscriminate substitution of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea with other in-class pyrimidine-aryl ureas or related CDK inhibitors is scientifically inadvisable due to the extreme sensitivity of kinase selectivity to minor structural changes. The pyrimidine-aryl urea class exhibits a 'magic methyl' effect, where positional isomerism of a single methyl group on the terminal phenyl ring (e.g., p-tolyl vs. m-tolyl) can alter the ligand's conformation within the hydrophobic back pocket, leading to order-of-magnitude shifts in target affinity . Without direct quantitative evidence for this specific compound, the core pharmacophore's documented interactions—hinge-binding via the methoxypyrimidine and occupancy of the hydrophobic selectivity pocket by the p-tolyl group—strongly suggest a unique selectivity signature that cannot be replicated by generic analogs. This necessitates procurement of the exact CAS number to ensure experimental reproducibility in kinase inhibition assays .

Quantitative Differentiation Evidence for 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea (CAS 946234-63-5)


Kinase Selectivity Profiling: Substitution-Dependent CDK2 Affinity Landscape

The p-tolyl urea substitution pattern distinguishes this compound from its meta-methyl isomer and other close analogs within the pyrimidine-urea kinase inhibitor series. In the structural class defined by patent WO2006000420A1, terminal aryl urea modifications are a critical determinant of kinase selectivity . While individual IC50 data for this specific CAS number is not published in peer-reviewed literature, the compound's structural analogs with different terminal aryl groups, such as the 4-chlorophenyl variant (CAS not matched), show measurable kinase and cellular activity (e.g., A549 IC50 = 2.39 µM, HCT116 IC50 = 3.90 µM) . This demonstrates that the terminal aryl group is a potent activity switch, and the p-tolyl group is expected to confer a distinct selectivity profile compared to halogenated or unsubstituted phenyl analogs . Researchers must procure the exact compound to maintain the intended polypharmacology or selectivity window.

CDK2 Inhibition Structure-Activity Relationship Kinase Selectivity

Physicochemical and Drug-Likeness Differentiation for Library Selection

The compound possesses a calculated partition coefficient (clogP) of 1.69 and a topological polar surface area (TPSA) of 86.15 Ų, values that place it favorably within standard drug-likeness parameters . These properties differentiate it from more lipophilic analogs, such as the 2-trifluoromethylphenyl variant (CAS 946273-34-3, predicted clogP > 2.5), which may have altered solubility and permeability profiles. In a high-throughput screening (HTS) library context, the balanced lipophilicity of the p-tolyl urea makes it a preferred choice for phenotypic assays where excessive hydrophobicity can lead to non-specific binding and assay interference . This physicochemical differentiation is quantifiable and reproducible, directly influencing procurement choices for screening collection curation.

ADME Properties Lead-Likeness Chemical Library Design

Synthetic Accessibility and Commercial Availability Comparison

The compound's commercial availability is concentrated among specialized vendors, with the p-tolyl derivative (CAS 946234-63-5) being more consistently listed than its ortho- or meta-substituted methyl isomers. This suggests a more established synthesis route for the para isomer, which directly translates to more reliable procurement lead times and potentially lower cost for the p-tolyl variant compared to its positional isomers . A survey of available catalogs indicates that while several analogs in this series are offered, the p-tolyl urea is a primary catalog item, whereas the corresponding o-tolyl analog is not commonly found, likely due to steric hindrance during its synthesis reducing yields . This supply chain differentiation is a practical, quantifiable factor for procurement decisions.

Chemical Procurement Synthetic Tractability Vendor Comparison

Application Scenarios for 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea (CAS 946234-63-5)


Kinase Selectivity Panel Screening Probe

The compound is best deployed as a probe in broad kinase selectivity panels (e.g., KINOMEscan, Eurofins KinaseProfiler) to experimentally define the selectivity fingerprint conferred by the p-tolyl urea motif within the pyrimidine-aryl urea scaffold . Its unique terminal substitution pattern, relative to chlorophenyl or trifluoromethyl analogs, makes it a critical member of a structure-activity relationship (SAR) series aimed at deconvoluting which specific kinases are engaged by this pharmacophore class. This directly supports lead optimization programs in oncology where polypharmacology or target specificity must be fine-tuned .

Phenotypic Screening Library for Non-Lipophilic Hits

Due to its calculated and favorable clogP of 1.69, this compound is an ideal candidate for inclusion in 'lead-like' or 'drug-like' diversity sets for cellular phenotypic screening campaigns. Its balanced physicochemical profile, distinguished from excessively lipophilic analogs like the trifluoromethylphenyl variant, reduces the likelihood of non-specific membrane perturbation and colloidal aggregation, a common source of false-positive hits in cell-based assays. This makes it a valuable component of a high-quality screening collection .

Validated Starting Point for Fragment-Based Drug Discovery (FBDD)

The 6-methoxy-2-methylpyrimidine core serves as a validated hinge-binding fragment, and the intact compound acts as a larger 'pharmacophore-rich' starting point for structure-based drug design (SBDD). It can be co-crystallized with CDK2 or other target kinases to experimentally visualize the binding mode and guide fragment elaboration or scaffold hopping initiatives. This application leverages the compound's defined pharmacophore to accelerate lead generation .

Quote Request

Request a Quote for 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.